3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including chloro, dioxido, and carboxamide groups.
Preparation Methods
The synthesis of 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Chloro Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxido Group: Oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxamide Group: Amidation reactions involving carboxylic acid derivatives and amines.
Final Coupling Reactions: Coupling the benzothiophene core with the appropriate benzyl and thiophenyl groups under specific conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide can be compared with similar compounds, such as:
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Chlorinated Aromatics: Compounds with multiple chloro substituents on aromatic rings.
Carboxamide-Containing Compounds: Molecules with carboxamide functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22Cl3NO3S2 |
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Molecular Weight |
530.9 g/mol |
IUPAC Name |
3,4,6-trichloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H22Cl3NO3S2/c1-13(2)15-5-3-14(4-6-15)11-27(17-7-8-32(29,30)12-17)23(28)22-21(26)20-18(25)9-16(24)10-19(20)31-22/h3-6,9-10,13,17H,7-8,11-12H2,1-2H3 |
InChI Key |
NYCHXKWKLHITRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
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